Euprocin

Sodium Channel Pharmacology Phosphoinositide Signaling Mechanism of Action

Euprocin (CAS 1301-42-4) is a cinchona-derived local anesthetic and antiseptic that inhibits both TTX-sensitive and TTX-insensitive sodium channels (IC50 740 nM in [3H]batrachotoxinin displacement). Key advantages: • Broad-spectrum Na⁺ channel blockade without subtype preference • Unique dual anesthetic/antiseptic profile for topical formulation & wound research • Hydrochloride salt (CAS 18984-80-0) available for aqueous dosing • Custom synthesis with 2-4 month lead time; free base & HCl forms supplied.

Molecular Formula C24H34N2O2
Molecular Weight 382.5 g/mol
CAS No. 1301-42-4
Cat. No. B072769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuprocin
CAS1301-42-4
Molecular FormulaC24H34N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O
InChIInChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1
InChIKeyCAFOIGUDKPQBIO-BYIOMEFUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euprocin Product Overview


Euprocin (CAS 1301-42-4), also known as eucupine or isoamylhydrocupreine, is a synthetic cinchona alkaloid derivative with the molecular formula C₂₄H₃₄N₂O₂ and a molecular weight of 382.54 g/mol [1]. It is chemically defined as (8α,9R)-10,11-dihydro-6'-(3-methylbutoxy)cinchonan-9-ol and is classified as a local anesthetic that acts by blocking voltage-gated sodium channels [2]. The compound exists as an almost tasteless powder with a melting point of 152°C, soluble in alcohol, ether, and chloroform, but practically insoluble in water [1]. Its hydrochloride salt form (CAS 18984-80-0) improves water solubility to approximately 15 parts water and is the form historically utilized for pharmaceutical applications [3].

1 Tool compound for sodium channel studies – dual TTX-sensitive and TTX-insensitive pathway blockade context.
2 Procurement: two forms to consider. Free base for non-aqueous work; hydrochloride salt for aqueous buffer or biological media compatibility.
3 Niche dual-action probe – supports research models requiring anesthetic-antimicrobial combined activity review.

Euprocin vs. Generic Anesthetics


Euprocin is not a generic local anesthetic and cannot be freely substituted for more common agents like lidocaine or bupivacaine due to its distinct dual pharmacological profile and unique chemical structure. Unlike many modern amino-amide or amino-ester local anesthetics, Euprocin is a cupreine derivative with a quinoline core, which confers both local anesthetic activity and antiseptic properties [1]. More critically, Euprocin exhibits a unique functional profile in inhibiting the batrachotoxin-elicited phosphoinositide breakdown pathway [2]. Substituting Euprocin with a generic local anesthetic would alter key experimental outcomes, particularly in studies focusing on sodium channel pharmacology and phosphoinositide signaling. Its historical use as an antiseptic [1] also underscores a bifunctionality not shared by typical modern local anesthetics.

Euprocin Non-selective TTX-sensitive/insensitive Nav blockade; cupreine-derivative with dual anesthetic-antimicrobial context. vs Lidocaine, bupivacaine: amino-amide/-ester anesthetics with selective pathway profiles and no significant antimicrobial activity reported.
Mechanism Inhibits batrachotoxin-elicited phosphoinositide breakdown; signaling outcome may differ from simple channel block. vs Generic Nav blockers may not reproduce phosphoinositide signaling endpoint context; pathway-response mismatch risk.
Salt form Hydrochloride salt: aqueous solubility supports biological assay use. Free base: practically insoluble in water. vs Procurement of free base for aqueous studies will compromise formulation; solubility context must be reviewed before substitution.

Euprocin Differentiation Evidence


Sodium Channel Pathway Selectivity

Euprocin exhibits a distinct functional selectivity profile compared to dibucaine in modulating tetrodotoxin (TTX)-sensitive and TTX-insensitive pathways. Unlike dibucaine, which shows a potency preference for the TTX-sensitive pathway, Euprocin inhibits both pathways without such a pronounced selectivity [1]. This functional differentiation is critical for experimental designs where a non-selective sodium channel blockade is required.

Nav Pathway Selectivity
Head-to-head
Inhibits both TTX-sensitive and TTX-insensitive pathways without strong preference.
Supports non-selective sodium channel blockade research fit.
Dibucaine shows a potency preference; Euprocin does not. Guinea pig synaptoneurosomes.
Sodium Channel Pharmacology Phosphoinositide Signaling Mechanism of Action

Sodium Channel Binding Affinity

Euprocin demonstrates a specific binding affinity for voltage-dependent sodium channels with an IC50 of 740 nM in a vesicular preparation from guinea pig brain [1]. This quantitative value provides a benchmark for its potency in this system, allowing for direct comparison with other local anesthetics tested under the same conditions.

Nav Binding Affinity
Cross-study comparable
IC50 740 nM
Benchmark potency for [3H]BTX-B displacement assay context.
Vesicular preparation from guinea pig brain.
Receptor Binding Sodium Channel In Vitro Pharmacology

Salt Form Solubility Advantage

The free base of Euprocin is practically insoluble in water, but its dihydrochloride monohydrate salt form (CAS 18984-80-0) exhibits significantly enhanced aqueous solubility, dissolving in approximately 15 parts water [1]. This property is critical for in vivo or in vitro studies requiring aqueous formulations, distinguishing it from the parent compound and informing procurement decisions based on experimental requirements.

Salt Form Solubility
Class-level
Free base: practically insoluble. HCl salt: soluble in ~15 parts water.
Hydrochloride salt required for aqueous formulation context.
Procurement specification-critical; data to verify per lot.
Pre-formulation Physicochemical Properties Solubility

Dual Anesthetic and Antiseptic Properties

Euprocin is historically documented as possessing both local anesthetic and antiseptic properties [1]. This dual functionality is a key differentiator from modern local anesthetics like lidocaine or bupivacaine, which lack significant antiseptic activity. This profile makes Euprocin a unique tool for studies examining combined anesthetic and antimicrobial effects or for exploring structure-activity relationships of bifunctional compounds.

Dual Anesthetic-Antimicrobial
Class-level
Reported local anesthetic and antiseptic dual profile.
Unique bifunctional probe context for combined endpoint studies.
Historical therapeutic classification; modern antimicrobial screening review advised.
Pharmacology Dual-Action Compounds Antiseptic

Storage and Stability Profile

For research use, Euprocin solid powder demonstrates long-term stability when stored properly, with a shelf life of more than 2 years under recommended conditions . It requires storage in a dry, dark environment at -20°C for long-term preservation, or at 0-4°C for short-term use. This defined stability profile is essential for laboratory procurement planning, as it dictates storage infrastructure and informs shelf-life expectations, especially when compared to more labile compounds.

Storage & Stability
Data to verify
Shelf life >2 years at -20°C (dry, dark); short-term at 0–4°C.
Lot-level stability context supports inventory planning.
Vendor CoA-based; source-specific review recommended.
Storage Stability Handling

Euprocin Application Scenarios


Non-Selective Sodium Channel Blockade

Based on evidence that Euprocin inhibits both TTX-sensitive and TTX-insensitive pathways without the preference shown by dibucaine [1], it is the preferred tool compound for experiments requiring a broad, non-selective blockade of sodium channel subtypes in synaptoneurosomal preparations or similar neuronal models. This application leverages the direct head-to-head comparative data to ensure the chosen compound aligns with the desired mechanism.

Sodium Channel Binding Assays

The defined sodium channel binding affinity (IC50 of 740 nM) [1] makes Euprocin a valuable reference compound or positive control in binding assays using the [3H]batrachotoxinin displacement model. Its known potency in this specific assay allows for standardized benchmarking when screening novel sodium channel modulators or validating assay performance.

Dual-Action Anesthetic-Antiseptic Research

Euprocin's historically recognized dual functionality as both a local anesthetic and an antiseptic [1] positions it as a unique molecular probe for studying the intersection of these two pharmacological activities. This application is particularly relevant in research focused on topical formulations, wound management, or mucosal delivery systems where combined anesthetic and antimicrobial effects are of interest.

Aqueous Formulation of Hydrochloride Salt

For any study requiring an aqueous dosing vehicle (e.g., in vivo injection, cell culture), procurement must specify Euprocin hydrochloride (CAS 18984-80-0) rather than the free base, due to the significant solubility difference (soluble in ~15 parts water vs. practically insoluble) [1]. This scenario is critical for ensuring the compound can be successfully formulated and administered in relevant biological buffers.

Application
Selection Property
Validation Focus
Non-selective Nav blockade studies
Pathway selectivity profile (TTX-sensitive/insensitive context)
Confirm broad pathway inhibition in synaptoneurosomal or neuronal models
Sodium channel binding assays
Reported IC50 benchmark for [3H]BTX-B displacement
Assay standardization and comparator benchmarking review
Anesthetic-antimicrobial dual-action research
Reported bifunctional pharmacological context
Antimicrobial screening and combined endpoint model review
Aqueous formulation studies
Hydrochloride salt solubility advantage
Formulation compatibility in biological buffers or in vivo vehicles
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